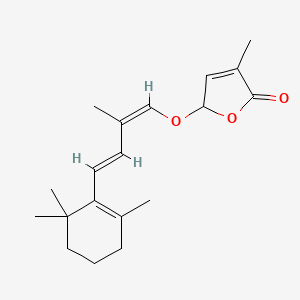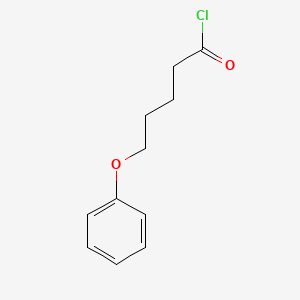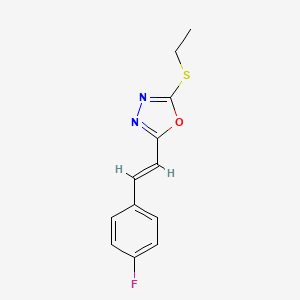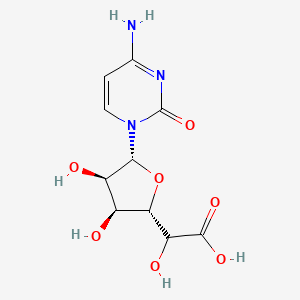
Carlactone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carlactone is a key intermediate in the biosynthesis of strigolactones, a class of plant hormones that regulate various aspects of plant growth and development. Strigolactones are known for their role in inhibiting shoot branching, promoting symbiotic relationships with mycorrhizal fungi, and stimulating the germination of parasitic plant seeds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Carlactone is synthesized from all-trans-β-carotene through a series of enzymatic reactions. The process involves three main enzymes: DWARF27, carotenoid cleavage dioxygenase 7 (CCD7), and carotenoid cleavage dioxygenase 8 (CCD8). DWARF27 converts all-trans-β-carotene to 9-cis-β-carotene, which is then cleaved by CCD7 to produce 9-cis-apo-10’-carotenal and β-ionone. CCD8 further processes 9-cis-apo-10’-carotenal to form this compound .
Industrial Production Methods: While the industrial production of this compound is not yet widespread, the enzymatic synthesis route is being explored for scalability. The use of recombinant enzymes and optimized reaction conditions are key areas of research to enhance yield and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: Carlactone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its conversion into different strigolactones.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using cytochrome P450 enzymes to produce different strigolactones.
Reduction: Reduction reactions are less common but can be used to modify specific functional groups within the molecule.
Major Products: The major products formed from these reactions are various strigolactones, each with unique biological activities. Examples include orobanchol and alectrol, which are known for their roles in plant signaling and development .
Applications De Recherche Scientifique
Carlactone and its derivatives have numerous applications in scientific research:
Biology: In plant biology, this compound is essential for understanding the biosynthesis and function of strigolactones in plant development and symbiotic relationships.
Medicine: Research is ongoing to explore the potential medicinal applications of strigolactones, including their roles in cancer treatment and other diseases.
Mécanisme D'action
Carlactone exerts its effects through its conversion into active strigolactones, which then interact with specific receptors in plants. The primary molecular targets are the D14 receptor and the MAX2 protein, which together regulate the degradation of proteins involved in shoot branching. This signaling pathway ultimately leads to the inhibition of shoot branching and the promotion of symbiotic relationships with fungi .
Comparaison Avec Des Composés Similaires
Carlactone is unique among similar compounds due to its specific role as a precursor in the biosynthesis of strigolactones. Similar compounds include:
Orobanchol: Another strigolactone with similar biological activities but different structural features.
Alectrol: Known for its role in parasitic plant germination, alectrol shares some functional similarities with this compound.
5-Deoxystrigol: A simpler strigolactone that also plays a role in plant signaling but is derived from different biosynthetic pathways.
This compound’s uniqueness lies in its specific enzymatic synthesis route and its role as a central intermediate in the production of various strigolactones, making it a critical compound in plant biology and agricultural research .
Propriétés
Formule moléculaire |
C19H26O3 |
|---|---|
Poids moléculaire |
302.4 g/mol |
Nom IUPAC |
4-methyl-2-[(1Z,3E)-2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)buta-1,3-dienoxy]-2H-furan-5-one |
InChI |
InChI=1S/C19H26O3/c1-13(12-21-17-11-15(3)18(20)22-17)8-9-16-14(2)7-6-10-19(16,4)5/h8-9,11-12,17H,6-7,10H2,1-5H3/b9-8+,13-12- |
Clé InChI |
OTIYLZVFQIMLQH-FRGMPSNRSA-N |
SMILES isomérique |
CC1=C(C(CCC1)(C)C)/C=C/C(=C\OC2C=C(C(=O)O2)C)/C |
SMILES canonique |
CC1=C(C(CCC1)(C)C)C=CC(=COC2C=C(C(=O)O2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Chloro-3-fluoro-phenyl)-5-propyl-[1.3]dioxane](/img/structure/B12838578.png)
![[(2R,3S,4S,5R,6R)-3,5-diacetyloxy-4-hydroxy-6-methoxyoxan-2-yl]methyl acetate](/img/structure/B12838581.png)


![2-(6,7-Dihydro-5H-indeno[5,6-b]furan-3-yl)-N-(2-((furan-2-ylmethyl)thio)ethyl)acetamide](/img/structure/B12838590.png)



![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-sulfinic acid](/img/structure/B12838610.png)
![(5,6-Difluorobenzo[d]isothiazol-3-yl)methanamine](/img/structure/B12838615.png)


![tert-Butyl 7a,8,11,11a-tetrahydro-7H-8,11-methanobenzo[c]carbazole-7-carboxylate](/img/structure/B12838639.png)

